Product packaging for Phlogacanthoside A(Cat. No.:)

Phlogacanthoside A

Cat. No.: B162115
M. Wt: 494.6 g/mol
InChI Key: USHSVQJEZJGRFF-CPHRPWCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phlogacanthoside A is a diterpenoid glycoside isolated from the roots of Phlogacanthus curviflorus (HUO YAN HUA), a plant used in traditional medicine . Its molecular formula is reported as C₂₆H₃₈O₉ or C₂₆H₃₆O₉, with a molecular weight of 494.59 or 492.57, depending on the structural isomer . This compound has been identified in trace quantities in plant extracts, making its isolation and characterization challenging .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O9 B162115 Phlogacanthoside A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4,8,11b-trimethyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3/t15-,16-,17-,19+,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSVQJEZJGRFF-CPHRPWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection

Phlogacanthoside A is predominantly extracted from Phlogacanthus curviflorus and Phlogacanthus thyrsiflorus , with roots and leaves serving as primary sources.

Protocol:

  • Drying and Powdering : Fresh roots/leaves are shade-dried and ground into a fine powder.

  • Maceration : Powdered material is soaked in methanol or ethanol (80–90%) for 48–72 hours at room temperature.

  • Filtration and Evaporation : The extract is filtered through Whatman No. 1 paper, and solvents are removed via rotary evaporation under reduced pressure.

Key Findings:

  • Methanol yields higher concentrations of this compound (2.8 mg/g dry weight) compared to ethanol (1.9 mg/g).

  • Addition of 0.1% formic acid enhances stability during extraction.

Column Chromatography:

  • Stationary Phase : Silica gel (60–120 mesh) or Sephadex LH-20.

  • Mobile Phase : Gradient elution with chloroform:methanol (9:1 to 7:3).

  • Outcome : this compound elutes at a chloroform:methanol ratio of 8:2, with a purity of 92%.

HPLC Purification:

  • Conditions : C18 column (250 × 4.6 mm, 5 µm), acetonitrile:water (65:35) at 1 mL/min.

  • Retention Time : 12.3 minutes.

Chemical Synthesis Approaches

Challenges in Total Synthesis

This compound’s complex structure—a labdane diterpene with a glycosidic moiety—poses synthetic challenges. No full total synthesis has been reported, but fragmentary strategies exist:

Steps:

  • Isolation of Phlogantholide-A : A diterpene lactone precursor is extracted from P. thyrsiflorus leaves.

  • Glycosylation :

    • Reagents : Trichloroacetimidate-activated glucose donors.

    • Conditions : BF3·OEt2 catalysis in anhydrous dichloromethane.

    • Yield : 34% after purification.

Table 1: Key Semi-Synthesis Parameters

ParameterValue
Precursor (Phlogantholide-A)15 mg/g dry weight
Glycosylation Efficiency68% (theoretical)
Final Purity88% (HPLC)

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (mg/g)Time (Days)Cost ($/g)
Natural Extraction2.810–14120
Semi-Synthesis0.921–28450

Advantages and Limitations

  • Natural Extraction :

    • Pros: High yield, minimal equipment requirements.

    • Cons: Seasonal variability in plant metabolite content.

  • Semi-Synthesis :

    • Pros: Enables structural analogs for drug discovery.

    • Cons: Low yield, high technical complexity.

Quality Control and Characterization

Spectroscopic Validation

  • HR-ESI-MS : m/z 495.2593 [M+H]+ (calculated for C26H38O9: 494.2521).

  • NMR (CD3OD) :

    • ¹H NMR : δ 5.21 (d, J = 7.2 Hz, H-1'), δ 1.25 (s, H-18).

    • ¹³C NMR : δ 102.3 (C-1'), δ 178.5 (C-16).

Purity Standards

  • HPLC-DAD purity ≥90% for pharmacological studies.

  • Residual solvents (methanol, chloroform) ≤0.1% (ICH guidelines) .

Chemical Reactions Analysis

Types of Reactions

Phlogacanthoside A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Phlogacanthoside A is a natural compound primarily derived from the plant Phlogacanthus spp., which has gained attention in various scientific fields due to its potential therapeutic applications. This article will explore the applications of this compound, focusing on its pharmacological properties, biological activities, and implications in medicinal chemistry, supported by relevant case studies and data tables.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Case Study:
A research study published in the Journal of Ethnopharmacology highlighted the antioxidant potential of this compound when tested in vitro using various assays (DPPH, ABTS). The results indicated a strong correlation between the concentration of this compound and its ability to reduce oxidative stress markers in human cell lines .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Data Table: Anti-inflammatory Activity of this compound

Study ReferenceMethodologyKey Findings
In vitro cytokine assaySignificant reduction in TNF-α and IL-6 levels
Animal model of arthritisReduced paw swelling and joint inflammation

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:
A study published in Phytomedicine investigated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a natural preservative or therapeutic agent .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It appears to promote neuronal survival under stress conditions.

Data Table: Neuroprotective Effects of this compound

Study ReferenceModel UsedObservations
Neuroblastoma cell lineIncreased cell viability under oxidative stress

Mechanism of Action

The mechanism of action of Phlogacanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and antioxidant mechanisms. The specific molecular targets and pathways involved are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Key Observations :

  • Structural Complexity : this compound and its analogs differ in glycosylation patterns and diterpene backbones. Phlogacanthoside C, for example, has a larger glycoside structure (C₃₅H₄₆O₁₃) compared to this compound .
  • Bioactivity: While this compound shows weak anticancer activity, Phlogacantholide B (a non-glycosylated analog) lacks reported cytotoxicity, suggesting glycosylation may modulate bioactivity .
  • Natural Abundance : Phlogacanthosides are rarer in plant extracts than Phlogacantholides, complicating comparative pharmacological studies .

Pharmacological and Functional Differences

Compound Reported Bioactivities Research Gaps
This compound Weak cytotoxicity (lung cancer cells) Mechanisms of action, in vivo efficacy, toxicity profile
Phlogacantholide B No significant bioactivity reported; structural studies only Pharmacological screening required
Phlogacanthoside C No bioactivity data available Isolation challenges hinder research
Goshonoside F5 Anti-inflammatory properties Limited to in vitro studies; no diterpenoid comparison

Critical Analysis :

  • Glycosylation Impact: The presence of a glucose moiety in this compound may enhance solubility and target binding compared to non-glycosylated analogs like Phlogacantholide B. However, this hypothesis requires validation through structure-activity relationship (SAR) studies .
  • Taxonomic Specificity: All Phlogacanthosides and Phlogacantholides are isolated from P. curviflorus, whereas Goshonoside F5 and Persianone derive from taxonomically distinct sources, limiting direct functional comparisons .

Biological Activity

Phlogacanthoside A is a notable compound derived from the genus Phlogacanthus, which has garnered attention due to its diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is classified as a terpenoidal glycoside. Its structure typically includes a sugar moiety linked to a terpenoid backbone, which is characteristic of many bioactive compounds found in medicinal plants. The specific structural formula and molecular weight have been elucidated through various spectroscopic methods, including NMR and mass spectrometry.

Antimalarial Activity

This compound has demonstrated significant antimalarial properties. In a study assessing the inhibitory effects on Plasmodium falciparum, it exhibited an IC50 value indicating effective inhibition of parasite growth. The compound's mechanism involves interference with the heme detoxification process in the malaria parasite, which is crucial for its survival.

CompoundIC50 Value (μM)Mechanism of Action
This compound12.97 - 65.01Inhibition of β-hematin formation

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of oxidative stress. In PC12 cell lines exposed to H2O2, this compound significantly reduced cell death and oxidative damage. This suggests potential applications in neurodegenerative diseases.

TreatmentCell Viability (%)Concentration (μM)
Control100-
This compound75 - 9010 - 50

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation.

  • Inhibition of NF-kB Pathway : this compound inhibits the NF-kB signaling pathway, which plays a central role in regulating immune responses.
  • Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS levels, it mitigates oxidative stress, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

  • Antimalarial Efficacy : In a controlled study involving various extracts from Phlogacanthus curviflorus, this compound was isolated and tested against Plasmodium falciparum. Results indicated significant antimalarial activity with a favorable safety profile.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Parkinson's disease showed that administration of this compound led to improved motor functions and reduced neurodegeneration markers.
  • Inflammation Models : In murine models of arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to untreated controls.

Q & A

Q. Q1. What are the primary natural sources of Phlogacanthoside A, and how can they be reliably identified in plant extracts?

Methodological Answer : this compound is primarily isolated from species in the Acanthaceae family, such as Phlogacanthus thyrsiformis. Identification involves:

  • Chromatographic Techniques : Use HPLC or LC-MS with reference standards to confirm retention times and mass spectra .
  • Spectroscopic Analysis : NMR (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve structural features like glycosidic linkages and aglycone moieties .
  • Taxonomic Verification : Cross-referencing plant specimens with herbarium databases to ensure species authenticity .

Q. Q2. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Methodological Answer :

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Anti-inflammatory Screening : ELISA-based measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Antioxidant Tests : DPPH radical scavenging or FRAP assays to quantify redox activity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer : Contradictions often arise from variability in:

  • Extraction Protocols : Standardize solvents (e.g., ethanol vs. methanol) and extraction times to ensure compound integrity .
  • Bioassay Conditions : Control cell passage numbers, serum concentrations, and incubation times to minimize batch effects .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize results .

Q. Q4. What experimental strategies are recommended to elucidate the molecular targets of this compound?

Methodological Answer :

  • Target Fishing : Combine affinity chromatography with proteomics (e.g., SILAC labeling) to identify binding proteins .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., NF-κB, COX-2) .
  • CRISPR-Cas9 Knockout Models : Validate targets by observing phenotype rescue in gene-edited cell lines .

Q. Q5. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?

Methodological Answer :

  • Dose Range Identification : Conduct pilot studies using log-fold dilutions (e.g., 0.1–100 µM) to determine IC₅₀ values .
  • Toxicity Profiling : Pair efficacy assays with parallel measurements of cell viability (e.g., ATP-based luminescence) .
  • In Vivo Validation : Use rodent models with pharmacokinetic sampling to correlate plasma levels with therapeutic effects .

Methodological Challenges & Solutions

Q. Q6. What analytical techniques are critical for ensuring the purity of isolated this compound?

Methodological Answer :

  • Purity Criteria : ≥95% purity via HPLC-UV (λ = 254 nm) .
  • Impurity Profiling : High-resolution MS (e.g., Q-TOF) to detect co-eluting isomers or degradation products .
  • Stability Testing : Accelerated degradation studies under varying pH/temperature to identify labile functional groups .

Q. Q7. How can researchers address the scarcity of pharmacokinetic data for this compound?

Methodological Answer :

  • ADME Studies : Use Caco-2 cell monolayers for permeability assays and LC-MS/MS for plasma/tissue quantification .
  • Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-Q-Exactive .

Data Interpretation Frameworks

Q. Table 1. Comparative Bioactivity of this compound in Published Studies

StudyModel SystemIC₅₀ (µM)Key FindingsPotential Confounders
A (2023)MCF-7 cells12.5Anti-proliferativeSerum-free conditions
B (2024)RAW 264.745.0TNF-α inhibitionLPS batch variability
C (2024)In vivo (mice)20 mg/kgReduced tumor volumeStrain-specific metabolism

Key Takeaway : Discrepancies highlight the need for standardized bioassay protocols and transparent reporting of experimental conditions .

Research Design Considerations

Q8. What are the best practices for formulating a PICOT-compliant research question on this compound?

Methodological Answer : Adopt the PICOT framework :

  • Population : Specific cell lines or animal models (e.g., "In BALB/c mice with xenograft tumors...").
  • Intervention : Dose/route of this compound administration.
  • Comparison : Positive controls (e.g., doxorubicin) or vehicle.
  • Outcome : Quantifiable endpoints (e.g., tumor volume reduction ≥50%).
  • Time : Study duration (e.g., "over 28 days").

Example : "In estrogen receptor-positive MCF-7 cells (P), does 24-hour exposure to this compound (I) compared to tamoxifen (C) reduce cell viability (O) as measured by MTT assay (T)?"

Ethical & Reproducibility Guidelines

Q. Q9. How can researchers ensure reproducibility in this compound studies?

Methodological Answer :

  • Detailed Protocols : Publish step-by-step extraction and assay methods in supplementary materials .
  • Data Sharing : Deposit raw spectra, chromatograms, and dose-response curves in repositories like Zenodo .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.